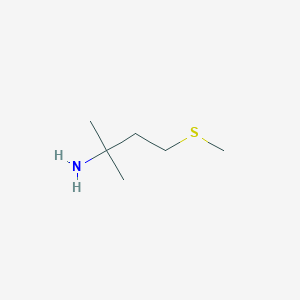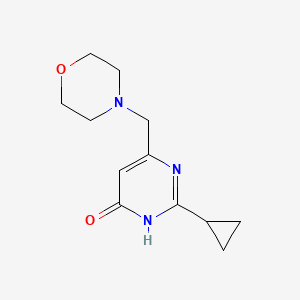
3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide” is a synthetic compound . It is also known as AH-7921 . It is a designer opioid with approximately 80% of morphine’s µ-agonist activity .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide” are complex and involve multiple steps. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación
Polymer Synthesis and Functionalization :
- The synthesis and functionalization of polymers using compounds like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide is a significant area of research. For example, Summers and Quirk (1998) detailed the synthesis of ω-amidopolystyrene and its conversion to aromatic carboxyl chain-end functionalized polystyrene using related compounds (Summers & Quirk, 1998).
Synthesis of Aromatic Compounds :
- Compounds like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide are used in synthesizing various aromatic compounds. Holzer and Hahn (2003) researched the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, demonstrating the utility of similar benzamide derivatives in synthesizing heterocyclic compounds (Holzer & Hahn, 2003).
Antipathogenic Properties :
- The antipathogenic activity of derivatives of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide has been a subject of research. Limban et al. (2011) synthesized and characterized a number of acylthioureas with significant activity against bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Polyamides :
- The role of similar compounds in the synthesis and characterization of new polyamides is also noteworthy. Liaw et al. (2002) prepared highly soluble polyamides using diamines derived from related compounds, demonstrating their application in polymer science (Liaw, Huang, Hsu, & Chen, 2002).
Photophysical Studies :
- Research by Raju et al. (2016) on photophysical studies and photostability of NIR probes with benzamide derivatives highlights the application of these compounds in studying light-sensitive materials (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).
Insecticide Development :
- The development of insecticides is another area where these compounds have been researched. Schaefer et al. (1978) investigated the activity of substituted benzamides, like 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide, against mosquitoes, demonstrating their potential in pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).
Drug Degradation Studies :
- Santos et al. (2013) conducted degradation studies of a compound similar to 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide under basic conditions, highlighting its significance in understanding drug stability (Santos, Macedo, Lopes, Pádua, & Oliveira, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Propiedades
IUPAC Name |
3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTAWKJYQMJYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)


![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)



![N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2761874.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)
